molecular formula C11H12BrN B2996799 5'-Bromospiro[cyclobutane-1,3'-indoline] CAS No. 1555987-93-3

5'-Bromospiro[cyclobutane-1,3'-indoline]

Cat. No.: B2996799
CAS No.: 1555987-93-3
M. Wt: 238.128
InChI Key: MOADJIKHQKTPLA-UHFFFAOYSA-N
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Description

5’-Bromospiro[cyclobutane-1,3’-indoline] is a chemical compound characterized by a spirocyclic structure, where a bromine atom is attached to the indoline moiety. This compound has the molecular formula C₁₁H₁₂BrN and a molecular weight of 237.02 g/mol . The unique spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromospiro[cyclobutane-1,3’-indoline] typically involves the formation of the spirocyclic structure followed by bromination. One common method is the Fischer indole synthesis, where cyclobutanone reacts with phenylhydrazine in the presence of an acid catalyst to form the indoline core. Subsequent bromination using reagents like N-bromosuccinimide (NBS) introduces the bromine atom at the desired position .

Industrial Production Methods

Industrial production of 5’-Bromospiro[cyclobutane-1,3’-indoline] may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient bromination.

Chemical Reactions Analysis

Types of Reactions

5’-Bromospiro[cyclobutane-1,3’-indoline] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted indoline derivatives.

    Oxidation Products: Oxindoles and related compounds.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

5’-Bromospiro[cyclobutane-1,3’-indoline] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Bromospiro[cyclobutane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The indoline moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The spirocyclic structure also contributes to its unique binding properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromospiro[cyclobutane-1,3’-indoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-bromospiro[1,2-dihydroindole-3,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-8-2-3-10-9(6-8)11(7-13-10)4-1-5-11/h2-3,6,13H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOADJIKHQKTPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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